5-Methyl-1-hexanol

Description

5-Methyl-1-hexanol is a volatile organic compound found in:

- Alstonia boonei leaves

- ‘Hayward′ and ‘Hort16A′ kiwifruit

- Tuber melanosporum fruiting body

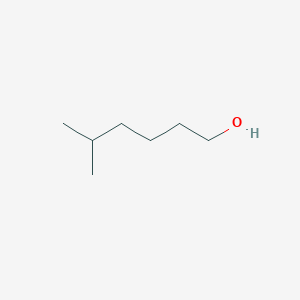

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHAANQOQZVVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Record name | ISO HEPTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031584 | |

| Record name | 5-Methyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iso heptyl alcohol appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals, as a solvent, and in cosmetic formulations. | |

| Record name | ISO HEPTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51774-11-9, 627-98-5, 70914-20-4 | |

| Record name | ISO HEPTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoheptanol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051774119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C6-8-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOHEPTANOL (MIXED ISOMERS) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q766MX3689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-METHYL-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PLY0QE25K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 5-Methyl-1-hexanol

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and graphical representations of workflows.

Chemical Identity and Structure

5-Methyl-1-hexanol is a branched-chain primary alcohol.[1] Its structure consists of a hexane backbone with a methyl group at the 5th carbon position and a hydroxyl group at the 1st position.

Quantitative Physical and Chemical Data

The following tables summarize the key .

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 116.20 g/mol | [2][6] |

| Appearance | Clear, colorless liquid/oil | [3][7] |

| Boiling Point | 167-168 °C (at 760 mmHg) | [6][8] |

| Density | 0.823 g/mL at 25 °C | [6][8] |

| Refractive Index (n20/D) | 1.422 | [4][6] |

| Flash Point | 30 °C (86.0 °F) | [6] |

| Melting Point | -30.45 °C (estimate) | [9] |

| Vapor Pressure | 0.800 mmHg at 25 °C (estimate) | [10] |

| pKa | 15.20 ± 0.10 (Predicted) | [11] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | 4089 mg/L at 25 °C (estimated) | [10] |

| Chloroform | Slightly soluble | [11] |

| Methanol | Slightly soluble | [11] |

| Organic Solvents (non-polar) | Highly soluble | [3] |

Table 3: Spectroscopic and Chromatographic Data

| Data Type | Key Information | Reference(s) |

| ¹H NMR | Spectra available | [2] |

| ¹³C NMR | Spectra available | [2] |

| Mass Spectrometry (MS) | Electron Ionization (EI) data available; Top Peak m/z: 43 | [2][12] |

| Infrared (IR) Spectroscopy | FTIR and Vapor Phase IR spectra available | [2] |

| Gas Chromatography (GC) | Kovats Retention Index (Semi-standard non-polar): 930 | [2][13] |

Experimental Protocols

This section details the general methodologies for determining the key physical and chemical properties of a liquid compound like 5-Methyl-1-hexanol.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[2][5]

-

Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, and a sealed-end capillary tube.[2][5]

-

Procedure:

-

A small amount of 5-Methyl-1-hexanol is placed in the test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The apparatus is gently heated.[2]

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.[14]

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[2]

-

Measurement of Density (Digital Density Meter)

Density is the mass per unit volume of a substance and is typically measured using a digital density meter based on the oscillating U-tube principle.[8][15]

-

Apparatus: Digital density meter.[8]

-

Procedure:

-

The instrument is calibrated using a standard of known density, such as dry air and distilled water.

-

A small volume of 5-Methyl-1-hexanol is injected into the oscillating U-tube of the meter.[15]

-

The instrument measures the change in the oscillation frequency caused by the sample and calculates the density.[15]

-

The measurement is typically performed at a constant temperature, such as 25 °C.

-

Measurement of Refractive Index (Abbe Refractometer)

The refractive index measures how light bends as it passes through the liquid and is a good indicator of purity.[16]

-

Apparatus: Abbe refractometer.[16]

-

Procedure:

-

A few drops of 5-Methyl-1-hexanol are placed on the prism of the refractometer.[16]

-

The prism is closed, and the instrument is allowed to equilibrate to a standard temperature (e.g., 20 °C).

-

Light is passed through the sample, and the user adjusts the instrument to bring the dividing line between light and dark fields into focus at the crosshairs of the eyepiece.[13]

-

The refractive index is read directly from the instrument's scale.[13]

-

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the liquid's vapors will ignite in the presence of an ignition source.[3]

-

Apparatus: Small scale closed-cup flash point tester.[6]

-

Procedure:

-

A specified volume of 5-Methyl-1-hexanol is placed in the test cup.

-

The cup is sealed and heated at a controlled rate.[4]

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.[10]

-

The flash point is the lowest temperature at which a flash is observed.[10]

-

Spectroscopic and Chromatographic Analysis

-

¹H and ¹³C NMR: A sample of 5-Methyl-1-hexanol is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and analyzed in an NMR spectrometer. The resulting spectra provide information about the chemical environment of the hydrogen and carbon atoms, which is crucial for structure elucidation.[17][18]

-

Attenuated Total Reflectance (ATR)-FTIR: A drop of neat 5-Methyl-1-hexanol is placed directly on the ATR crystal. The IR spectrum is then recorded, showing characteristic absorption bands for its functional groups, notably the O-H stretch of the alcohol.[19][20]

-

Electron Ionization (EI)-MS: The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragments, providing a molecular fingerprint.[21][22]

-

GC Analysis: A small amount of the volatile 5-Methyl-1-hexanol is injected into the gas chromatograph. The compound travels through a capillary column at different rates depending on its physical properties, allowing for its separation from other components. The retention time is a characteristic property.[23] This is often coupled with mass spectrometry (GC-MS) for definitive identification.[12]

Synthesis

5-Methyl-1-hexanol can be synthesized by the reduction of 5-methylhexanoic acid.[24] While specific, detailed industrial protocols are proprietary, a general laboratory approach involves the use of a reducing agent like lithium aluminum hydride in an appropriate solvent.

Safety and Handling

5-Methyl-1-hexanol is a flammable liquid and should be handled with care.[6] It may cause skin irritation and is harmful if swallowed.[2][6]

-

Hazard Classifications: Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritant 2.[2][6]

-

Precautions: Keep away from heat, sparks, and open flames.[15][25] Wear protective gloves, clothing, and eye protection.[15] Use in a well-ventilated area.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

Visualizations

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 4. lcslaboratory.com [lcslaboratory.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. store.astm.org [store.astm.org]

- 7. phillysim.org [phillysim.org]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. delltech.com [delltech.com]

- 11. store.astm.org [store.astm.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. gvda-instrument.com [gvda-instrument.com]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 17. books.rsc.org [books.rsc.org]

- 18. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 19. ssi.shimadzu.com [ssi.shimadzu.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 23. dem.ri.gov [dem.ri.gov]

- 24. 5-甲基-1-己醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 25. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

Synthesis of 5-Methyl-1-hexanol from 5-methylhexanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-Methyl-1-hexanol from 5-methylhexanoic acid. The primary focus of this document is on the reduction of the carboxylic acid functional group to a primary alcohol. This transformation is a fundamental reaction in organic synthesis, crucial for the preparation of various intermediates and active pharmaceutical ingredients. This guide details the most common and effective methods for this conversion, including reaction mechanisms, detailed experimental protocols, and quantitative data to support the selection of the most appropriate synthetic route.

Introduction

5-Methyl-1-hexanol is a valuable aliphatic alcohol used as a building block in the synthesis of more complex molecules, including fragrances, pharmaceuticals, and other specialty chemicals. Its precursor, 5-methylhexanoic acid, is a readily available starting material. The core of this synthetic transformation lies in the efficient and selective reduction of the carboxylic acid group. This guide will explore the two primary reagents utilized for this purpose: Lithium aluminum hydride (LiAlH₄) and Borane (BH₃).

Reaction Overview and Mechanism

The conversion of a carboxylic acid to a primary alcohol involves the reduction of the carbonyl group. This is typically achieved using powerful reducing agents that can deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

General Reaction:

(CH₃)₂CH(CH₂)₃COOH → (CH₃)₂CH(CH₂)₄OH

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide variety of functional groups, including carboxylic acids.[1] The reaction proceeds in two main stages. First, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate is reduced to a primary alcohol.[2] Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents, necessitating anhydrous reaction conditions.

The overall reaction can be summarized as follows:

4 RCOOH + 3 LiAlH₄ → [ (RCH₂O)₄AlLi ] + 4 H₂ + 2 LiAlO₂ [ (RCH₂O)₄AlLi ] + 4 H₂O → 4 RCH₂OH + Al(OH)₃ + LiOH

Reduction with Borane (BH₃)

Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids.[3][4] Borane is generally more chemoselective than LiAlH₄, meaning it will preferentially reduce carboxylic acids in the presence of other reducible functional groups like esters or nitro groups.[5][6] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced by additional borane to the primary alcohol.[3]

Quantitative Data

The selection of a synthetic method often depends on factors such as yield, reaction time, and safety. The following table summarizes the available quantitative data for the synthesis of 5-Methyl-1-hexanol from 5-methylhexanoic acid.

| Method | Reducing Agent | Solvent | Yield (%) | Reference |

| 1 | Lithium aluminum tetrahydride (LiAlH₄) | Not specified | 99.0 | [7] |

| 2 | Borane-Tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | Typically high | [4] |

Physical and Spectroscopic Data for 5-Methyl-1-hexanol:

| Property | Value |

| CAS Number | 627-98-5[8] |

| Molecular Formula | C₇H₁₆O[9] |

| Molecular Weight | 116.20 g/mol [9] |

| Boiling Point | 167-168 °C[8] |

| Density | 0.823 g/mL at 25 °C[8] |

| Refractive Index (n20/D) | 1.422[8] |

| ¹H NMR | Data available |

| ¹³C NMR | Data available |

| IR Spectrum | Data available[10] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 5-Methyl-1-hexanol using Lithium aluminum hydride and Borane. These protocols are based on established procedures for the reduction of carboxylic acids.[2][11]

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

5-methylhexanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Preparation: The flask is charged with a suspension of LiAlH₄ (e.g., 1.2 equivalents) in anhydrous diethyl ether or THF (e.g., 150 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Carboxylic Acid: A solution of 5-methylhexanoic acid (1.0 equivalent) in anhydrous diethyl ether or THF (e.g., 50 mL) is placed in the dropping funnel. This solution is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Quenching: The flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of water (e.g., X mL, where X is the mass of LiAlH₄ in grams), followed by the addition of 15% aqueous sodium hydroxide (e.g., X mL), and finally by the addition of more water (e.g., 3X mL). This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easy to filter.

-

Work-up: The resulting mixture is stirred for 30 minutes, and the white precipitate is removed by filtration. The filter cake is washed with diethyl ether or THF.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude 5-Methyl-1-hexanol can be further purified by distillation.

Method 2: Reduction with Borane-Tetrahydrofuran (BH₃·THF)

Materials:

-

5-methylhexanoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

6 M Sodium hydroxide (NaOH)

-

Potassium carbonate (K₂CO₃)

-

Chloroform

-

Saturated sodium chloride solution (brine)

-

Anhydrous potassium carbonate

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Setup: A dry 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is assembled under an inert atmosphere.

-

Addition of Reagents: 5-methylhexanoic acid (1.0 equivalent) is dissolved in anhydrous THF (e.g., 100 mL) in the flask. The BH₃·THF solution (e.g., 1.2 equivalents) is added dropwise from the addition funnel at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or heated to reflux for 1-2 hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the carboxylic acid C=O stretch).

-

Quenching: The reaction is cooled to 0 °C and quenched by the slow addition of methanol until the evolution of hydrogen gas ceases.

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in 6 M sodium hydroxide and refluxed for 4 hours. The mixture is then saturated with potassium carbonate, cooled, and extracted with chloroform.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and concentrated under reduced pressure. The crude 5-Methyl-1-hexanol is then purified by distillation.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of 5-Methyl-1-hexanol.

Caption: Chemical transformation from 5-methylhexanoic acid to 5-Methyl-1-hexanol.

Caption: Generalized experimental workflow for the reduction of a carboxylic acid.

Conclusion

The synthesis of 5-Methyl-1-hexanol from 5-methylhexanoic acid is a straightforward and high-yielding process. Both Lithium aluminum hydride and Borane are effective reagents for this transformation. The choice between these two reagents will depend on the specific requirements of the synthesis, including the presence of other functional groups, safety considerations, and scale. LiAlH₄ is a more powerful but less selective reducing agent, while borane offers greater chemoselectivity. The detailed protocols provided in this guide offer a solid foundation for researchers and professionals to successfully perform this synthesis in a laboratory setting. It is imperative to adhere to all safety precautions, particularly when working with reactive hydrides like LiAlH₄.

References

- 1. 1-Hexanol, 5-methyl- [webbook.nist.gov]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. PubChemLite - 5-methyl-1-hexanol (C7H16O) [pubchemlite.lcsb.uni.lu]

- 8. 1-Hexanol, 5-methyl- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 1-Hexanol, 5-methyl- [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Enigmatic Presence of 5-Methyl-1-hexanol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1-hexanol, a branched-chain aliphatic alcohol, is a volatile organic compound (VOC) that contributes to the aromatic profiles of various natural products. While its presence has been reported in a select number of plant and fungal species, its natural occurrence, quantitative data, and biosynthetic pathways in plants remain largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on 5-Methyl-1-hexanol in plants, including its reported occurrences, a detailed protocol for its analysis, and a hypothesized biosynthetic pathway. This document aims to serve as a valuable resource for researchers investigating plant volatiles and their potential applications.

Natural Occurrence of 5-Methyl-1-hexanol

The presence of 5-Methyl-1-hexanol has been documented in the leaves of Alstonia boonei, the fruit of 'Hayward' and 'Hort16A' kiwifruit (Actinidia deliciosa), and the fruiting body of the black truffle (Tuber melanosporum)[1][2]. However, it is crucial to note a significant discrepancy in the scientific literature regarding its presence in kiwifruit. While chemical databases list it as a volatile component, detailed gas chromatography-mass spectrometry (GC-MS) analyses of the volatile profiles of 'Hayward' and 'Hort16A' kiwifruit have not identified 5-Methyl-1-hexanol[3][4][5]. This suggests that its presence in kiwifruit may be trace, variable, or require more targeted analytical methods for confirmation. Similarly, a GC-MS analysis of Alstonia boonei leaf extracts did not report the presence of this specific alcohol[6][7][8].

In the case of Tuber melanosporum, one study on Australian black truffles identified 5-Methyl-1-hexanol, although at a very low relative abundance[9]. The majority of studies on truffle volatiles, however, do not list this compound[10][11][12][13].

Quantitative Data

To date, there is a significant lack of quantitative data on the concentration of 5-Methyl-1-hexanol in any plant species. The single study that identified it in Australian black truffles reported only a relative peak area, which is not a definitive measure of concentration. This highlights a critical knowledge gap and an area for future research.

Table 1: Reported Natural Occurrences of 5-Methyl-1-hexanol

| Plant/Fungus Species | Plant Part | Quantitative Data | Reference |

| Alstonia boonei | Leaves | Not Available | [2] |

| Actinidia deliciosa ('Hayward') | Fruit | Not Available (Presence unconfirmed by detailed studies) | [2] |

| Actinidia deliciosa ('Hort16A') | Fruit | Not Available (Presence unconfirmed by detailed studies) | [2] |

| Tuber melanosporum | Fruiting Body | Relative Peak Area > 0.01% | [9] |

Experimental Protocols for the Analysis of 5-Methyl-1-hexanol

The analysis of volatile compounds like 5-Methyl-1-hexanol from plant matrices is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Solid-Phase Microextraction (SPME).

Sample Preparation and Volatile Extraction (SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique for extracting VOCs from plant tissues.

-

Materials:

-

Fresh plant material (leaves, fruit pulp, etc.)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

-

Procedure:

-

Weigh a precise amount of fresh, homogenized plant material (e.g., 1-5 g) into a 20 mL headspace vial.

-

If desired, add a known amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for quantification.

-

Seal the vial immediately with the screw cap containing a PTFE/silicone septum.

-

Place the vial in a heater-stirrer or water bath and equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Insert the SPME fiber through the septum into the headspace above the sample, ensuring the fiber does not touch the sample material.

-

Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or a wax column for more polar compounds)

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C (for thermal desorption of the SPME fiber)

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2-5 minutes

-

Ramp: 5-10 °C/min to 250 °C

-

Final hold: 5-10 minutes at 250 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-400

-

Compound Identification and Quantification

-

Identification: The identification of 5-Methyl-1-hexanol is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or with spectral libraries such as the National Institute of Standards and Technology (NIST) library.

-

Quantification: For accurate quantification, a calibration curve should be prepared using a certified standard of 5-Methyl-1-hexanol. The concentration in the sample is then calculated based on the peak area of the analyte relative to the peak area of the internal standard.

Hypothesized Biosynthetic Pathway of 5-Methyl-1-hexanol

While the specific biosynthetic pathway for 5-Methyl-1-hexanol in plants has not been elucidated, it is plausible that it originates from the catabolism of the branched-chain amino acid, leucine[14][15][16][17][18][19][20][21][22][23][24][25][26]. The proposed pathway involves a series of enzymatic reactions, likely occurring in the mitochondria.

The initial steps involve the conversion of L-leucine to isovaleryl-CoA, a common intermediate in leucine degradation[14][16][18][19]. Subsequent elongation of the carbon chain, followed by reduction steps, could lead to the formation of 5-Methyl-1-hexanol.

Caption: Hypothesized biosynthetic pathway of 5-Methyl-1-hexanol from L-leucine in plants.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of 5-Methyl-1-hexanol in plant samples.

Caption: General experimental workflow for the analysis of 5-Methyl-1-hexanol from plant samples.

Conclusion and Future Directions

5-Methyl-1-hexanol remains an enigmatic compound within the realm of plant volatiles. While its presence has been noted in a few species, the lack of consistent identification across studies and the absence of quantitative data underscore the need for further, more targeted research. The conflicting reports regarding its occurrence in commercially important fruits like kiwifruit warrant particular attention.

Future research should focus on:

-

Confirmation and Quantification: Utilizing sensitive and specific analytical methods to definitively confirm the presence and quantify the concentration of 5-Methyl-1-hexanol in the reported plant species.

-

Biosynthetic Pathway Elucidation: Employing isotopic labeling studies and transcriptomic analysis to uncover the specific enzymes and genes involved in its biosynthesis in plants.

-

Biological Activity: Investigating the potential ecological roles of 5-Methyl-1-hexanol, such as its involvement in plant-insect interactions or as a defense compound.

A deeper understanding of the natural occurrence and biosynthesis of 5-Methyl-1-hexanol could unveil novel applications in the flavor and fragrance industry, as well as provide new targets for metabolic engineering in agriculture.

References

- 1. 5-METHYL-1-HEXANOL | 627-98-5 [chemicalbook.com]

- 2. 5-Methyl-1-hexanol 97 627-98-5 [sigmaaldrich.com]

- 3. Analysis of the Aroma Chemical Composition of Commonly Planted Kiwifruit Cultivars in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Volatile profiling of 'Hort16A', 'Zesy002' and 'Zes008' kiwifruit | International Society for Horticultural Science [ishs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academicjournals.org [academicjournals.org]

- 8. academicjournals.org [academicjournals.org]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 12. Screening of the key volatile organic compounds of Tuber melanosporum fermentation by aroma sensory evaluation combination with principle component analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PathBank [pathbank.org]

- 15. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Disruptions in valine degradation affect seed development and germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The catabolism of amino acids to long chain and complex alcohols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Amino Acid Catabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. repo.uni-hannover.de [repo.uni-hannover.de]

- 25. mdpi.com [mdpi.com]

- 26. esalq.usp.br [esalq.usp.br]

Spectroscopic Profile of 5-Methyl-1-hexanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1-hexanol, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be invaluable for researchers, scientists, and professionals in drug development and materials science, facilitating compound identification, purity assessment, and structural elucidation.

Chemical Structure and Properties

5-Methyl-1-hexanol is a primary alcohol with the chemical formula C₇H₁₆O. Its structure consists of a hexane backbone with a methyl group at the 5th position and a hydroxyl group at the 1st position.

Systematic Name: 5-Methylhexan-1-ol CAS Number: 627-98-5 Molecular Weight: 116.20 g/mol Appearance: Colorless liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for 5-Methyl-1-hexanol.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.64 | Triplet (t) | 2H | H-1 |

| 1.57 - 1.49 | Multiplet (m) | 3H | H-2, H-5 |

| 1.34 - 1.15 | Multiplet (m) | 4H | H-3, H-4 |

| 0.86 | Doublet (d) | 6H | H-6, H-7 |

| 1.4 (approx.) | Singlet (s) | 1H | OH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 62.9 | C-1 |

| 38.8 | C-4 |

| 32.5 | C-2 |

| 27.9 | C-5 |

| 23.8 | C-3 |

| 22.6 | C-6, C-7 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5-Methyl-1-hexanol exhibits characteristic absorption bands for the hydroxyl and alkyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 (broad) | Strong | O-H stretch |

| 2955, 2870 | Strong | C-H stretch (alkyl) |

| 1465 | Medium | C-H bend (alkyl) |

| 1058 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of 5-Methyl-1-hexanol shows a characteristic fragmentation pattern for a primary alcohol.

| m/z | Relative Intensity (%) | Assignment |

| 116 | < 1 | [M]⁺ (Molecular Ion) |

| 101 | 5 | [M-CH₃]⁺ |

| 83 | 20 | [M-H₂O-CH₃]⁺ |

| 70 | 40 | [M-H₂O-C₂H₄]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

| 31 | 60 | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5-Methyl-1-hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

Sample Preparation: A sample of 5-10 mg of 5-Methyl-1-hexanol is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: A drop of neat 5-Methyl-1-hexanol is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Sample Introduction: A small amount of the liquid sample is introduced into the ion source, typically via a heated direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

Ionization and Analysis: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 5-Methyl-1-hexanol.

Caption: Spectroscopic analysis workflow for 5-Methyl-1-hexanol.

In-Depth Technical Guide: 5-Methyl-1-hexanol (CAS Number 627-98-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-hexanol, identified by CAS number 627-98-5, is a branched-chain primary alcohol.[1][2] Its chemical structure consists of a six-carbon chain with a hydroxyl group on the first carbon and a methyl group on the fifth carbon.[3] This structure imparts specific physical and chemical properties that make it a subject of interest in various chemical synthesis applications, including as a versatile intermediate in the production of a range of downstream chemicals.[4][5] This technical guide provides a comprehensive overview of the known properties and hazards of 5-Methyl-1-hexanol, with a focus on data relevant to research and development.

Physical and Chemical Properties

5-Methyl-1-hexanol is a colorless liquid under standard conditions.[3] Its branched structure influences its physical properties, such as its boiling and melting points, when compared to its straight-chain isomer, 1-heptanol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 5-Methyl-1-hexanol

| Property | Value | Source |

| CAS Number | 627-98-5 | [6][7] |

| Molecular Formula | C₇H₁₆O | [2][6][7] |

| Molecular Weight | 116.20 g/mol | [2][6][7] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 167-168 °C (at 760 mmHg) | [5][8] |

| Density | 0.823 g/mL at 25 °C | [5][8] |

| Refractive Index | n20/D 1.422 | [8] |

| Solubility | Miscible with alcohols and ether. | |

| LogP (o/w) | 2.1 | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 5-Methyl-1-hexanol. Key spectral features are summarized below.

3.1 Mass Spectrometry (GC-MS)

The mass spectrum of 5-Methyl-1-hexanol obtained by electron ionization (EI) shows a characteristic fragmentation pattern that can be used for its identification.[9] The NIST WebBook provides access to the mass spectrum of 1-Hexanol, 5-methyl-.[9]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR spectra are available for 5-Methyl-1-hexanol, providing detailed information about its molecular structure.[6] The spectra can be found in databases such as PubChem.[6]

3.3 Infrared (IR) Spectroscopy

The IR spectrum of 5-Methyl-1-hexanol exhibits characteristic absorption bands corresponding to its functional groups. A prominent feature is the broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.[6]

Hazards and Toxicological Information

Understanding the hazards associated with 5-Methyl-1-hexanol is essential for its safe handling in a laboratory and industrial setting. The available data indicates that it should be handled with care.

Table 2: Hazard Identification for 5-Methyl-1-hexanol

| Hazard | GHS Classification | Precautionary Statements |

| Acute Oral Toxicity | Not classified | - |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |

| Flammability | Flammable liquid and vapor | P210, P233, P240, P241, P242, P280, P303+P361+P353, P370+P378, P403+P235, P501 |

Data aggregated from GHS information provided to ECHA C&L Inventory.[6]

4.1 Toxicological Summary

Detailed toxicological studies on 5-Methyl-1-hexanol are limited in the publicly available literature. However, based on its classification, it is known to cause skin and serious eye irritation.[6] Ingestion may be harmful, and inhalation of high concentrations of vapor may cause respiratory tract irritation.[6]

Experimental Protocols

5.1 Determination of Boiling Point

A standard method for determining the boiling point of a liquid like 5-Methyl-1-hexanol involves distillation or the use of a Thiele tube apparatus.[10][11][12] The procedure generally involves heating the liquid and measuring the temperature at which the vapor pressure equals the atmospheric pressure.[11][12]

5.2 Spectroscopic Analysis (GC-MS, NMR, IR)

Standard protocols for spectroscopic analysis are followed. For GC-MS, the sample is typically dissolved in a volatile solvent and injected into the gas chromatograph.[8][13] For NMR, the sample is dissolved in a deuterated solvent.[14] For IR spectroscopy, a thin film of the neat liquid is placed between two KBr plates.[15][16]

5.3 Acute Oral Toxicity Testing (General Protocol)

Acute oral toxicity is typically determined using methods like the Up-and-Down Procedure or the Fixed Dose Method, which aim to reduce the number of animals used.[3][17][18] A common protocol involves administering a single dose of the substance to fasted animals (e.g., rats) and observing them for signs of toxicity and mortality over a period of 14 days.[3][17]

5.4 Skin Irritation Testing (In Vitro Protocol)

Modern approaches to skin irritation testing utilize in vitro methods with reconstructed human epidermis models.[19][20][21][22] A general protocol involves the topical application of the test substance to the tissue model for a defined period, followed by an assessment of cell viability, typically using the MTT assay.[20][21][22] A significant reduction in cell viability compared to a negative control indicates an irritant potential.[20]

5.5 Eye Irritation Testing (In Vitro Protocol)

Similar to skin irritation testing, in vitro methods using reconstructed human cornea-like epithelium are employed to assess eye irritation potential.[4][23] The test substance is applied to the surface of the corneal model, and the subsequent effect on cell viability is measured to classify the substance's irritation level.[4]

Role in Synthesis and Drug Development

5-Methyl-1-hexanol serves as a versatile chemical intermediate in various organic syntheses.[4][5] Its hydroxyl group can undergo common reactions such as esterification, etherification, and oxidation to produce a variety of downstream products.[1]

One cited, though not extensively documented, application is its potential use as an intermediate in the synthesis of flavolipids, which have been investigated for their antitumor activity.[24] Flavonoids, a broad class of natural products, have shown a wide range of biological activities, including antitumor effects.[1][25][26] However, a direct and well-established link between 5-Methyl-1-hexanol and the synthesis of potent antitumor flavolipids requires further investigation. The broader class of lipids and their analogues are also being explored for their potential as anticancer drugs.[27]

Visualizations

7.1 General Experimental Workflow for Hazard Assessment

The following diagram illustrates a generalized workflow for assessing the potential hazards of a chemical substance like 5-Methyl-1-hexanol, incorporating both in silico and in vitro testing methods.

Note: Due to the limited publicly available information on specific biological signaling pathways involving 5-Methyl-1-hexanol, a signaling pathway diagram could not be generated. The provided diagram illustrates a logical workflow for experimental hazard assessment.

References

- 1. Antitumor activity of flavones isolated from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fda.gov [fda.gov]

- 4. x-cellr8.com [x-cellr8.com]

- 5. nbinno.com [nbinno.com]

- 6. 5-Methyl-1-hexanol | C7H16O | CID 12331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. 1-Hexanol, 5-methyl- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. 5 Screening of compounds – Survey of Chemical Substances in Consumer Products, No. 105 2010. – Survey and Health Assessment of Products for Interior Car Care [www2.mst.dk]

- 14. utsouthwestern.edu [utsouthwestern.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. epa.gov [epa.gov]

- 19. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. x-cellr8.com [x-cellr8.com]

- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 22. sterlab-store.com [sterlab-store.com]

- 23. Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure and Characterization of Flavolipids, a Novel Class of Biosurfactants Produced by Flavobacterium sp. Strain MTN11 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Chiral Flavonoids as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Anti-tumor activities of lipids and lipid analogues and their development as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Isomers of Heptanol

This technical guide provides an in-depth overview of the structural isomers of heptanol (C₇H₁₆O), tailored for researchers, scientists, and drug development professionals. It covers their physical and chemical properties, experimental protocols for their analysis, and their biological activities and toxicological profiles.

Introduction to Heptanol Isomers

Heptanol, a seven-carbon alcohol, exists in numerous structural isomeric forms. These isomers share the same molecular formula but differ in the arrangement of their carbon skeleton and the position of the hydroxyl (-OH) group. These structural variations lead to significant differences in their physical, chemical, and biological properties. The isomers can be broadly classified into primary, secondary, and tertiary alcohols, which dictates their reactivity and metabolic pathways.

The straight-chain isomers include 1-heptanol, 2-heptanol, 3-heptanol, and 4-heptanol, distinguished by the location of the hydroxyl group.[1] Branched-chain isomers consist of various methylhexanols, ethylpentanols, dimethylpentanols, and trimethylbutanols.

Physical and Chemical Properties of Heptanol Isomers

The physical properties of heptanol isomers are significantly influenced by their molecular structure. Straight-chain isomers generally exhibit higher boiling points compared to their branched-chain counterparts due to stronger intermolecular van der Waals forces. The position of the hydroxyl group also affects properties such as boiling point and solubility.

Data Presentation: Physical Properties of Selected Heptanol Isomers

| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20-25°C) | Water Solubility (g/L) |

| Straight-Chain Isomers | |||||||

| 1-Heptanol | Heptan-1-ol | 111-70-6 | 116.20 | 175.8[2] | -34.6[2] | 0.8219[2] | 1.0 (at 18°C)[3] |

| 2-Heptanol | Heptan-2-ol | 543-49-7 | 116.20 | 160-162[4] | -30.15[5] | 0.817[4] | 3.27[5] |

| 3-Heptanol | Heptan-3-ol | 589-82-2 | 116.20 | 156-158 | -70[6] | 0.821[6] | 3.984 (at 25°C)[6] |

| 4-Heptanol | Heptan-4-ol | 589-55-9 | 116.20 | 156[7] | -41.5[7] | 0.810[7] | 4.753 (at 20°C)[7] |

| Branched-Chain Isomers (Examples) | |||||||

| 2-Methyl-1-hexanol | 2-Methylhexan-1-ol | 105-30-6 | 116.20 | 166-168 | - | 0.824 | 2.6 |

| 3-Methyl-1-hexanol | 3-Methylhexan-1-ol | 13231-81-7 | 116.20 | 168 | - | 0.822 | 2.3 |

| 2-Ethyl-1-pentanol | 2-Ethylpentan-1-ol | 496-85-5 | 116.20 | 163-165 | - | 0.833 | - |

| 3-Ethyl-3-pentanol | 3-Ethylpentan-3-ol | 597-49-9 | 116.20 | 141-142 | - | 0.839 | 25.6 |

| 2,2-Dimethyl-3-pentanol | 2,2-Dimethylpentan-3-ol | 3970-62-5 | 116.20 | 145-147 | - | 0.832 | - |

| 2,2,3-Trimethyl-3-butanol | 2,3,3-Trimethylbutan-2-ol | 594-93-4 | 116.20 | 131-132 | 17 | 0.849 | - |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

A reliable method for determining the boiling point of small quantities of liquid heptanol isomers is the capillary method.[8]

Protocol:

-

A small amount of the liquid sample (approximately 0.5-1 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath to ensure uniform heating.[9]

-

As the temperature rises, the air trapped in the capillary tube will be expelled, and the vapor of the liquid will enter.

-

The heating is continued until a steady stream of bubbles emerges from the capillary tube.[8]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.[9]

Determination of Water Solubility

The solubility of heptanol isomers in water can be determined by the "cloud point" method.[10]

Protocol:

-

A known volume of distilled water is placed in a beaker with a magnetic stirrer.

-

The heptanol isomer is slowly added dropwise from a burette while the water is being stirred vigorously.

-

The endpoint, or "cloud point," is reached when the solution becomes cloudy or turbid, indicating that the solubility limit has been exceeded.[10]

-

The volume of the alcohol added is recorded, and the solubility is calculated in g/L or mol/L.

Isomer Separation and Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a mixture of heptanol isomers.[11][12]

Protocol:

-

Sample Preparation: A dilute solution of the heptanol isomer mixture is prepared in a suitable solvent (e.g., dichloromethane or hexane). An internal standard (e.g., n-octanol) may be added for quantitative analysis.[13]

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph's heated injection port, where it is vaporized.[14]

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The separation of isomers is based on their differential partitioning between the stationary phase coated on the column walls and the mobile gas phase. The elution order is generally related to the boiling points of the isomers.[12]

-

Detection: As each isomer elutes from the column, it is detected by a detector, most commonly a Flame Ionization Detector (FID). The detector generates a signal that is proportional to the amount of the compound.[13]

-

Data Analysis: The output is a chromatogram, which shows a series of peaks corresponding to each separated isomer. The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification, and the peak area is used for quantitative analysis.[14]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural identification of heptanol isomers. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.

Protocol:

-

Sample Preparation: A small amount of the purified heptanol isomer (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Spectral Interpretation:

-

¹H NMR: The number of signals corresponds to the number of non-equivalent protons. The chemical shift (δ) indicates the electronic environment of the protons. The integration of each signal gives the ratio of the number of protons. The splitting pattern (multiplicity) reveals the number of neighboring protons.

-

¹³C NMR: The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shift indicates the type of carbon atom (e.g., primary, secondary, tertiary, or attached to an oxygen atom).

-

Biological Activity and Toxicology

The biological effects of heptanol isomers can vary significantly. While generally considered to have low to moderate toxicity, exposure to high concentrations can cause central nervous system depression, irritation to the skin, eyes, and respiratory tract.[15][16] The cytotoxicity of short-chain alcohols is attributed to their ability to disrupt cell membranes, alter the cellular redox state, and interfere with intracellular signaling.[17]

-

1-Heptanol: This isomer is used in cardiac electrophysiology experiments to block gap junctions, which can increase the risk of arrhythmias.[1] It is also used as a fragrance in cosmetics.[1] Short-term exposure can cause irritation to the eyes and respiratory tract.[16]

-

2-Heptanol: It is used as a solvent and a flotation agent.[18] It is considered moderately toxic.[18]

-

General Toxicity: The toxicity of short-chain alcohols generally increases with the length of the carbon chain.[19] Ingestion can lead to symptoms such as headache, dizziness, and nausea.[16]

Mandatory Visualizations

Diagram 1: Classification of Heptanol Isomers

Caption: A diagram illustrating the classification of heptanol isomers into primary, secondary, and tertiary alcohols.

Diagram 2: Experimental Workflow for Isomer Analysis

References

- 1. 1-Heptanol - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Heptanol | 543-49-7 [chemicalbook.com]

- 6. 3-HEPTANOL | 589-82-2 [chemicalbook.com]

- 7. 4-HEPTANOL | 589-55-9 [chemicalbook.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. purdue.edu [purdue.edu]

- 12. Gas chromatography of Alcohols [delloyd.50megs.com]

- 13. youtube.com [youtube.com]

- 14. chemlab.truman.edu [chemlab.truman.edu]

- 15. Toxicology of selected pesticides, drugs, and chemicals. Short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Heptanol | C7H16O | CID 11520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Toxicity of short-chain alcohols to the nematode Caenorhabditis elegans: a comparison of endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Detailed Protocol for the Fischer Esterification of 5-Methyl-1-hexanol to Synthesize 5-Methylhexyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of 5-methylhexyl acetate via the Fischer esterification of 5-methyl-1-hexanol with acetic acid. The Fischer-Speier esterification is a classic acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[1] This method is widely used due to its simplicity and the availability of common starting materials.[2] The protocol details the necessary reagents, equipment, step-by-step procedure, and purification methods. A summary of quantitative data is presented in a structured table, and a visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

Fischer esterification is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][3] The reaction's equilibrium can be shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.[4][5][6] In this protocol, an excess of acetic acid will be used to drive the reaction to completion. The product, 5-methylhexyl acetate, is a carboxylic ester with potential applications as a flavoring or fragrance agent.[7]

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon.[1][5] The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[6] Subsequent proton transfer and elimination of a water molecule yield the final ester product.[1][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 5-Methyl-1-hexanol | Reagent | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Reagent | Fisher Scientific |

| Sulfuric Acid (conc.) | ACS Reagent | VWR |

| Sodium Bicarbonate | Laboratory | J.T. Baker |

| Anhydrous Sodium Sulfate | Anhydrous | Acros Organics |

| Diethyl Ether | ACS Reagent | EMD Millipore |

| Deionized Water | --- | --- |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Pasteur pipettes

-

Rotary evaporator

-

Boiling chips

Experimental Protocol

1. Reaction Setup:

-

To a 100 mL round-bottom flask, add 10.0 g of 5-methyl-1-hexanol.

-

In a fume hood, carefully add 20 mL of glacial acetic acid to the flask.

-

With gentle swirling, slowly add 1.0 mL of concentrated sulfuric acid to the mixture. The addition is exothermic, so it should be done cautiously.

-

Add a few boiling chips to the flask to ensure smooth boiling.[8]

-

Assemble a reflux apparatus by attaching the reflux condenser to the round-bottom flask.[9] Ensure that water is flowing through the condenser.

2. Reaction Execution:

-

Heat the reaction mixture to a gentle reflux using a heating mantle.[10] The reaction temperature should be maintained for approximately 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

3. Work-up and Isolation:

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a 250 mL separatory funnel containing 50 mL of cold deionized water.

-

Add 50 mL of diethyl ether to the separatory funnel to extract the ester.

-

Gently shake the funnel, venting frequently to release any pressure buildup.

-

Allow the layers to separate. The upper organic layer contains the desired ester.[9]

-

Drain the lower aqueous layer and discard it.

-

Wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.[3][10] Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

-

Repeat the wash with sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).

-

Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution) to remove any residual water-soluble impurities.

-

Drain the aqueous layer after each wash.

4. Drying and Solvent Removal:

-

Transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Dry the organic layer by adding a small amount of anhydrous sodium sulfate.[11] Swirl the flask and let it stand for 10-15 minutes. The solution should be clear when it is dry.

-

Decant the dried organic solution into a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator.

5. Purification:

-

The crude product can be purified by simple distillation to obtain the pure 5-methylhexyl acetate.[9][10] Collect the fraction boiling at the expected boiling point of the ester.

Quantitative Data Summary

| Parameter | Value |

| Mass of 5-Methyl-1-hexanol | 10.0 g |

| Volume of Glacial Acetic Acid | 20 mL |

| Volume of Sulfuric Acid | 1.0 mL |

| Reflux Time | 2-3 hours |

| Theoretical Yield of 5-Methylhexyl Acetate | (To be calculated based on the limiting reagent) |

| Boiling Point of 5-Methylhexyl Acetate | ~178 °C (Predicted) |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-methylhexyl acetate.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid and glacial acetic acid are corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.

-

The reaction mixture will be hot during reflux. Use appropriate handling techniques to avoid burns.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 5-methylhexyl acetate from 5-methyl-1-hexanol using Fischer esterification. By following these steps, researchers can effectively produce the desired ester for further study or application. The provided workflow diagram and data summary offer a clear and concise overview of the entire process.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. 5-Methylhexyl acetate | C9H18O2 | CID 22182954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 10. scienceready.com.au [scienceready.com.au]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Application Notes and Protocols: Oxidation of 5-Methyl-1-hexanol to 5-methylhexanal using Pyridinium Chlorochromate (PCC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the selective oxidation of the primary alcohol, 5-Methyl-1-hexanol, to its corresponding aldehyde, 5-methylhexanal, utilizing Pyridinium Chlorochromate (PCC). PCC is a mild and selective oxidizing agent that is particularly effective for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, a common side reaction with stronger oxidizing agents.[1][2][3][4] This protocol is designed for laboratory-scale synthesis and is relevant for professionals in organic synthesis, medicinal chemistry, and drug development who require high-purity aldehydes as intermediates. The procedure outlines the reaction setup, monitoring, work-up, and purification of the final product. Included are detailed safety precautions for handling the chromium-based reagent.

Reagent and Product Properties

A clear understanding of the physical and chemical properties of all substances involved is crucial for the successful and safe execution of this protocol.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| 5-Methyl-1-hexanol | C₇H₁₆O | 116.20[5] | 167-168[5][6] | 0.823[5][6] | 627-98-5[5][7] |

| 5-methylhexanal | C₇H₁₄O | 114.19[8] | 141.2[9][10] | 0.805[9][10] | 1860-39-5[9] |

| Pyridinium Chlorochromate | C₅H₆ClCrNO₃ | 215.56[4][11] | 205 (decomposes)[4][12] | ~1.7[12] | 26299-14-9[4][11] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.326 | 75-09-2 |

Experimental Protocol

This protocol details the oxidation of 5-Methyl-1-hexanol to 5-methylhexanal. The reaction should be performed in a well-ventilated fume hood due to the toxicity of PCC and the volatility of dichloromethane.

2.1. Materials and Reagents

-

5-Methyl-1-hexanol (97% purity or higher)

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Celite® or Silica Gel

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Short path distillation apparatus or rotary evaporator

2.2. Reaction Parameters

| Parameter | Value |

| 5-Methyl-1-hexanol | 1.0 eq |

| Pyridinium Chlorochromate | 1.5 eq |

| Celite® or Silica Gel | Equal weight to PCC |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours (monitor by TLC) |

2.3. Step-by-Step Procedure

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend Pyridinium Chlorochromate (1.5 equivalents) and an equal weight of Celite® or silica gel in anhydrous dichloromethane. The solvent volume should be sufficient to ensure effective stirring.

-

Addition of Alcohol: Dissolve 5-Methyl-1-hexanol (1.0 equivalent) in a small amount of anhydrous dichloromethane in a dropping funnel. Add the alcohol solution dropwise to the stirred suspension of PCC in DCM at room temperature.

-

Reaction Monitoring: The reaction mixture will turn into a dark brown, heterogeneous mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether. The addition of Celite® or silica gel at the beginning helps to prevent the formation of a sticky black tar of chromium byproducts, making the filtration easier.[13][14]

-

Filtration: Pass the mixture through a short pad of silica gel or Celite® in a sintered glass funnel, and wash the filter cake thoroughly with diethyl ether. This step is crucial for removing the chromium residues.

-

Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 5-methylhexanal can be purified by short path distillation to yield the pure aldehyde.